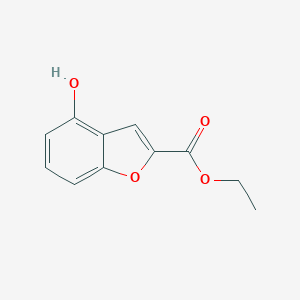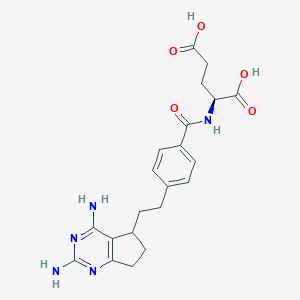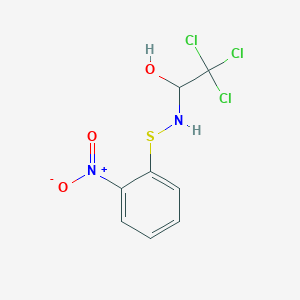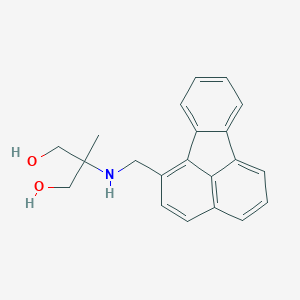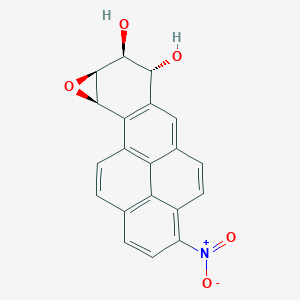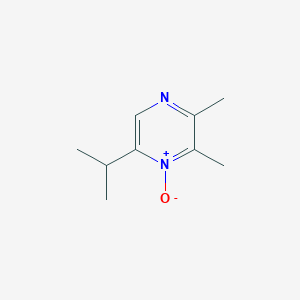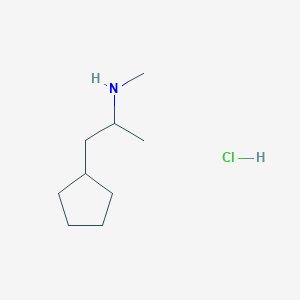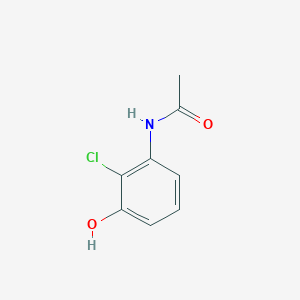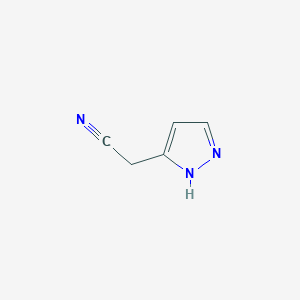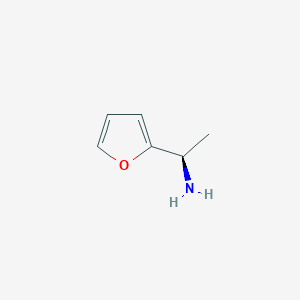
4-(1H-imidazol-1-YL)pipéridine-1-carboxylate de tert-butyle
Vue d'ensemble
Description
Tert-butyl 4-(1H-imidazol-1-yl)piperidine-1-carboxylate: is a chemical compound with the molecular formula C13H21N3O2 It is a derivative of piperidine and imidazole, featuring a tert-butyl ester group
Applications De Recherche Scientifique
Chemistry: Tert-butyl 4-(1H-imidazol-1-yl)piperidine-1-carboxylate is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in medicinal chemistry and drug discovery .
Biology: In biological research, this compound can be used to study the interactions of imidazole-containing molecules with biological targets, such as enzymes and receptors.
Medicine: The compound’s potential pharmacological properties make it a candidate for drug development, particularly in the design of new therapeutic agents targeting specific molecular pathways.
Industry: In the industrial sector, tert-butyl 4-(1H-imidazol-1-yl)piperidine-1-carboxylate can be used in the production of specialty chemicals and materials with specific functional properties.
Mécanisme D'action
Target of Action
It is structurally similar to compounds that are known to interact with histamine receptors . These receptors play a crucial role in allergic reactions and immune response.
Mode of Action
Based on its structural similarity to known histamine receptor antagonists, it may bind to these receptors and block the action of histamine, a compound involved in allergic reactions .
Biochemical Pathways
If it acts as a histamine receptor antagonist, it could impact the histamine signaling pathway, potentially reducing allergic symptoms .
Result of Action
If it acts as a histamine receptor antagonist, it could potentially reduce the symptoms of allergic reactions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-(1H-imidazol-1-yl)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with imidazole compounds.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: Tert-butyl 4-(1H-imidazol-1-yl)piperidine-1-carboxylate can undergo oxidation reactions, particularly at the imidazole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the imidazole ring or the piperidine ring, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the imidazole or piperidine moieties are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include tert-butyl hydroperoxide and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while reduction can produce piperidine or imidazole derivatives with altered hydrogenation states.
Comparaison Avec Des Composés Similaires
- Tert-butyl 4-(1H-benzo[d]imidazol-2-yl)piperidine-1-carboxylate
- Tert-butyl 4-(1H-imidazol-4-yl)piperidine-1-carboxylate
Comparison:
- Tert-butyl 4-(1H-benzo[d]imidazol-2-yl)piperidine-1-carboxylate features a benzimidazole ring instead of an imidazole ring, which can alter its binding properties and reactivity.
- Tert-butyl 4-(1H-imidazol-4-yl)piperidine-1-carboxylate has a different substitution pattern on the imidazole ring, which can affect its chemical behavior and interactions with biological targets .
The uniqueness of tert-butyl 4-(1H-imidazol-1-yl)piperidine-1-carboxylate lies in its specific substitution pattern and the combination of the piperidine and imidazole rings, which confer distinct chemical and biological properties.
Propriétés
IUPAC Name |
tert-butyl 4-imidazol-1-ylpiperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3O2/c1-13(2,3)18-12(17)15-7-4-11(5-8-15)16-9-6-14-10-16/h6,9-11H,4-5,7-8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLFYBXKESJJUMP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)N2C=CN=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40627396 | |
| Record name | tert-Butyl 4-(1H-imidazol-1-yl)piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40627396 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
158654-89-8 | |
| Record name | tert-Butyl 4-(1H-imidazol-1-yl)piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40627396 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
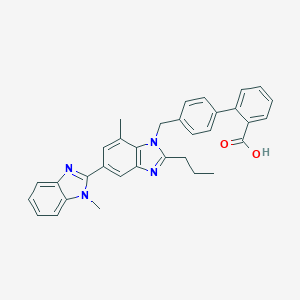
![2-chloro-N-[2-(2-fluorophenyl)ethyl]acetamide](/img/structure/B140903.png)

